1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Description
The compound 1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a nucleoside analog characterized by a modified ribose sugar moiety with a 3-azido substituent and a 1,3-diazinane-2,4-dione heterocyclic base.
Key structural features:
- 3-azido group: May act as a chain terminator in nucleic acid synthesis, similar to zidovudine .
- Dihydropyrimidinedione ring: Unlike canonical pyrimidines, this saturated ring could alter base-pairing or enzyme recognition .
- Hydroxyl and hydroxymethyl groups: Enhance solubility and influence pharmacokinetics.
Properties
Molecular Formula |
C9H13N5O5 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13N5O5/c10-13-12-6-7(17)4(3-15)19-8(6)14-2-1-5(16)11-9(14)18/h4,6-8,15,17H,1-3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
IDVSRCWVZPYCOJ-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-] |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a protected sugar derivative.
Azidation: The hydroxyl group at the 3-position of the sugar derivative is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Deprotection: The protecting groups on the sugar derivative are removed under acidic or basic conditions to yield the free hydroxyl groups.
Cyclization: The free hydroxyl groups undergo cyclization with a diazinane derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The azido group can be reduced to an amine using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Pd/C, LiAlH4
Substitution: Halides, bases such as sodium hydride (NaH)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
The structure of the compound can be visualized in both 2D and 3D formats using chemical visualization software. The azido group (-N₃) and hydroxymethyl group (-CH₂OH) attached to the oxolane ring are key features that contribute to its biological activity.
Antiviral Activity
1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has been extensively studied for its antiviral properties. It is particularly noted for its effectiveness against retroviruses such as HIV.
Case Study: HIV Research
A study demonstrated that this compound inhibits HIV replication by interfering with viral reverse transcriptase activity. The azido group plays a crucial role in the mechanism of action by mimicking nucleoside analogs used in antiviral therapies.
Molecular Biology
In molecular biology, this compound is utilized as a nucleotide analog in DNA synthesis and labeling experiments. Its incorporation into DNA allows researchers to study gene expression and regulation.
Application Example: DNA Labeling
Researchers have employed 2'-azido-2'-deoxycytidine in experiments aimed at labeling DNA for visualization in cellular studies. The azido group enables click chemistry reactions that facilitate the attachment of fluorescent tags.
Cancer Research
The compound's ability to target rapidly dividing cells makes it a candidate for cancer research. Studies have explored its potential as a chemotherapeutic agent.
Case Study: Chemotherapy
In vitro studies have shown that 1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione can induce apoptosis in cancer cell lines by disrupting DNA synthesis.
Diagnostic Applications
Due to its unique chemical properties, this compound is also being investigated for use in diagnostic assays for viral infections and genetic disorders.
Diagnostic Tool Development
Innovative diagnostic tools utilizing this compound are being developed to enhance the sensitivity and specificity of tests for viral infections like hepatitis and HIV.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Pathways Involved: It inhibits the replication of viral and cancerous cells by incorporating into the growing nucleic acid chain, leading to chain termination and inhibition of further synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally or functionally related nucleoside analogs:
Key Differences and Research Findings
vs. Ribavirin
- Structural : Ribavirin has a triazole carboxamide base, whereas the target compound features a dihydropyrimidinedione ring. This difference may reduce cross-resistance, as ribavirin resistance in influenza A virus is linked to polymerase mutations (e.g., PB1 V43I/D27N) .
- Mechanism: Ribavirin acts as an RNA mutagen and inhibits inosine monophosphate (IMP) dehydrogenase, while the target compound’s azido group likely terminates viral DNA/RNA synthesis .
vs. Zidovudine (AZT)
- Azido Position: AZT’s azido group is at the 3'-position of a deoxyribose sugar, enabling chain termination in HIV reverse transcriptase.
- Metabolic Stability : The hydroxyl and hydroxymethyl groups in the target compound may improve aqueous solubility compared to AZT’s deoxy structure.
vs. Decitabine
- Base Heterocycle: Decitabine’s triazinone ring inhibits DNA methyltransferases in cancer cells, whereas the dihydropyrimidinedione in the target compound may interfere with viral polymerases .
vs. 5,6-Dihydrouridine
- Biological Role : 5,6-Dihydrouridine is a natural RNA modification enhancing flexibility, while the target compound’s azido group introduces synthetic lethality in viral replication .
Pharmacokinetic and Resistance Considerations
- Resistance Profiles: Unlike ribavirin, which faces resistance via polymerase mutations, the target compound’s unique structure may evade known resistance mechanisms .
- Metabolism : The hydroxymethyl group may reduce hepatic clearance compared to AZT, which undergoes glucuronidation .
Biological Activity
The compound 1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione , also known as 2'-azido-2'-deoxycytidine , is a derivative of nucleosides that has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H12N6O4
- Molecular Weight : 268.23 g/mol
- IUPAC Name : 4-amino-1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
The structural characteristics of this compound contribute to its biological activity. The azido group is known for its ability to participate in bioorthogonal reactions, making it a valuable tool in biochemical research.
Antiviral Properties
-
Mechanism of Action :
- The compound acts as a nucleoside analog that inhibits viral replication by incorporating into viral DNA during replication. This incorporation leads to premature termination of the viral genome synthesis.
- It has shown effectiveness against various viruses, including HIV and herpes simplex virus (HSV).
- Efficacy Studies :
Anticancer Activity
-
Cell Line Studies :
- The compound has been tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Results indicate varying degrees of cytotoxicity with IC50 values ranging from 0.20 μM to 16.32 μM depending on the cell line .
- A notable study reported that derivatives of this compound significantly inhibited cell proliferation and induced apoptosis in cancer cells by targeting specific enzymes involved in tumorigenesis .
- Case Studies :
Data Tables
| Biological Activity | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiviral | HIV | 0.15 | |
| Anticancer | MCF-7 | 1.25 | |
| Anticancer | HeLa | 1.03 | |
| Anticancer | A549 | 0.20 |
Research Findings
Recent advancements in the understanding of this compound's biological activity highlight its potential as a therapeutic agent:
- Selectivity Against Cancer Cells : The compound exhibits a favorable selectivity index, indicating lower toxicity towards normal cells while effectively targeting cancer cells.
- Combination Therapies : Research is ongoing to explore the efficacy of this compound in combination with other chemotherapeutic agents to enhance therapeutic outcomes and overcome resistance mechanisms in cancer treatment.
- Future Directions : Continued investigation into the structure-activity relationships (SAR) of this compound may lead to the development of more potent derivatives with improved pharmacological profiles.
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina) : Parameterize the azido group’s partial charges using RESP/ESP derived from quantum calculations (HF/6-31G*). suggests homology modeling for HIV reverse transcriptase binding studies .
- MD simulations (AMBER) : Simulate solvated systems (TIP3P water) for ≥100 ns to assess conformational stability of the oxolane ring under physiological conditions .
How can batch-to-batch variability in azido group purity be mitigated during scale-up?
Advanced Research Question
Variability arises from incomplete diazotransfer reactions (e.g., using triflyl azide). Solutions:
- Inline FTIR monitoring to track –N3 peak intensity (2100–2200 cm⁻¹) in real time.
- Design of Experiments (DoE) : Optimize equivalents of NaN3 and reaction temperature (50–70°C) to maximize conversion (>95%). recommends quenching with NaNO₂ to eliminate residual azide hazards .
What analytical techniques validate the absence of genotoxic impurities in synthesized batches?
Basic Research Question
- LC-MS/MS (ESI+ mode) with a C8 column to detect trace azide-related byproducts (e.g., hydrazoic acid, limit: <1 ppm).
- Ames test (pre-incubation method) for mutagenicity screening. advises storing batches at ≤-20°C to prevent degradation into reactive intermediates .
How does the compound’s stereochemistry affect its enzymatic stability?
Advanced Research Question
The 2R,3R,4S,5R configuration confers resistance to phosphorylases due to steric shielding of the glycosidic bond. correlates this with prolonged half-life in serum (t₁/₂ > 24 hrs vs. 8 hrs for 2S diastereomer) . Validate via:
- Enzymatic assays with human serum, monitoring degradation via HPLC-UV (λ = 254 nm).
- Circular dichroism to track conformational changes upon enzyme binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
